1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC18148081
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrF3NO |
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Molecular Weight | 284.07 g/mol |
IUPAC Name | 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine |
Standard InChI | InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
Standard InChI Key | SKTILAOHOZATIA-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Br)C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has a molecular formula of and a molecular weight of 284.07 g/mol . Its IUPAC name, 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine, reflects the substitution pattern on the benzene ring: a bromine atom at the 5-position, a methoxy group at the 2-position, and a trifluoroethylamine group attached to the 1-position.
Key Structural Features:
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Aromatic Ring: The benzene ring contains a bromine atom (electron-withdrawing) and a methoxy group (electron-donating), creating a push-pull electronic effect.
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Trifluoroethylamine Moiety: The group introduces strong electronegativity, influencing both chemical reactivity and potential biological interactions .
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 284.07 g/mol | |
CAS Number | 1169882-53-4 | |
SMILES | COC1=C(C=C(C=C1)Br)C(N)C(F)(F)F | |
InChI Key | SKTILAOHOZATIA-UHFFFAOYSA-N |
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves multi-step reactions, starting with the bromination and methoxylation of a phenyl precursor. Key steps include:
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Bromination: Introduction of bromine at the 5-position of 2-methoxyphenyl derivatives using reagents like or .
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Amine Formation: Coupling the brominated intermediate with trifluoroethylamine via nucleophilic substitution or reductive amination.
Optimization Parameters:
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Solvents: Dichloromethane (DCM) or ethanol are commonly used due to their polarity and compatibility with Lewis acid catalysts.
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Catalysts: Boron trifluoride () or palladium-based catalysts may enhance reaction efficiency.
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Temperature: Reactions often proceed at mild temperatures (20–50°C) to prevent decomposition of sensitive intermediates.
Applications in Medicinal Chemistry and Drug Development
Role in Small-Molecule Drug Design
The compound’s trifluoromethyl group and bromine atom make it a valuable building block in drug discovery:
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Targeted Binding: The group improves binding affinity to hydrophobic pockets in proteins, as seen in kinase inhibitors .
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Metabolic Stability: Fluorinated compounds often exhibit enhanced metabolic stability, prolonging drug half-life .
Case Study: Patent WO 2021/252822
A 2021 patent disclosed derivatives of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine as intermediates in synthesizing sulfonamide-based inhibitors targeting inflammatory pathways . For example:
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(P)-1-(5-Chloro-2-methoxy-4-((trifluoromethoxy)methyl)phenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide: This derivative demonstrated nanomolar activity against COX-2, highlighting the scaffold’s versatility .
Biological Activity and Mechanistic Insights
In Silico Predictions:
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LogP: ~2.8 (indicating moderate lipophilicity).
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Drug-Likeness: Compliant with Lipinski’s Rule of Five, suggesting oral bioavailability potential .
Hazard | Precautionary Measure |
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Skin Irritation | Avoid direct contact; use fume hood |
Inhalation Risk | Use respiratory protection |
Environmental Toxicity | Dispose via hazardous waste protocols |
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